D-Ribopyranosylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

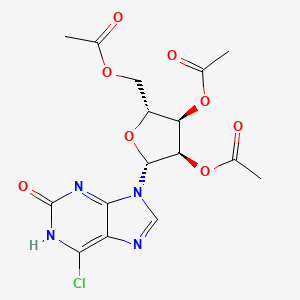

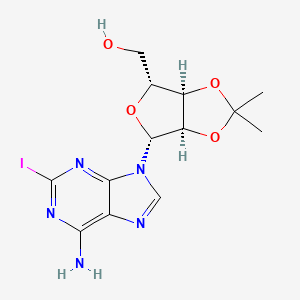

D-Ribopyranosylamine, also known as D-ribose, is a monosaccharide found in the ribose family of carbohydrates. This sugar is widely used in biochemistry and molecular biology for its unique properties. D-ribose is an important component of RNA and DNA, and it is also an important source of energy for cells. Its chemical structure consists of five carbon atoms, one oxygen atom, and one nitrogen atom. D-ribose can be synthesized from other carbohydrates such as glucose and fructose, and it can also be obtained from plants, animals, and microorganisms.

Aplicaciones Científicas De Investigación

Crystallographic Evidence and Structural Analysis : D-Ribopyranosylamine has been synthesized and characterized, with studies focusing on its crystallographic structure. For instance, Rajsekhar et al. (2003) provided the first crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with D-ribose, demonstrating its molecular structure and hydrogen-bond interactions (Rajsekhar, Rao, & Guionneau, 2003).

NMR Studies of D-Ribosylamines : Chavis et al. (1983) used NMR spectroscopy to study D-ribosylamines in solution, providing insights into the structure of this compound derivatives and helping to correlate literature data (Chavis, Gourcy, Dumont, & Imbach, 1983).

Synthesis and Structural Determination : Shang et al. (2009) synthesized a new compound, N-naphthyl-2-deoxy-α-D-ribopyranosylamine, and conducted crystal structure analysis, contributing to the understanding of its stereochemistry (Shang, Cheng, Yang, Wang, & Zhao, 2009).

Synthesis of Derivatives and Heterocyclic Compounds : Research has also focused on the synthesis of D-ribosylamines, D-ribopyranosyl isothiocyanates, and D-ribopyranosylthioureas, and their transformations into various heterocyclic compounds, as demonstrated by Mota et al. (1988) (Mota, Adrian, Mellet, Fernández, Caballero, & Pérez, 1988).

Application in Modified Ribosomes : Dedkova et al. (2006) explored the use of modified ribosomes for the incorporation of D-amino acids into proteins, highlighting the potential application of this compound in this area (Dedkova, Fahmi, Golovine, & Hecht, 2006).

Safety and Hazards

Safety measures for handling D-Ribopyranosylamine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Mode of Action

The compound has been synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods . It exhibits both intra- and intermolecular hydrogen-bond interactions . .

Biochemical Pathways

Biochemical pathways are complex networks that determine biological function . Without specific studies on D-Ribopyranosylamine, it’s challenging to summarize the affected pathways and their downstream effects.

Propiedades

IUPAC Name |

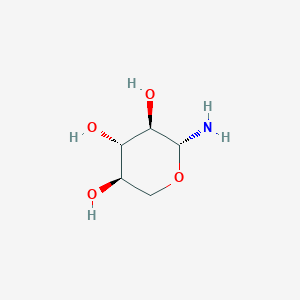

(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSUMJKSOSGJJ-KKQCNMDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)